molecular formula C22H18S2 B14326342 1,1'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 102548-57-2

1,1'-[Disulfanediylbis(methylene)]dinaphthalene

Katalognummer: B14326342
CAS-Nummer: 102548-57-2
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: FQUKWVNKGCUADQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Disulfanediylbis(methylene)]dinaphthalene is a chemical compound characterized by the presence of two naphthalene rings connected by a disulfide bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 1-naphthylmethyl chloride with sodium disulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential applications in biological systems and medicine. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through redox mechanisms.

Vergleich Mit ähnlichen Verbindungen

    1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorobenzene rings instead of naphthalene.

    1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Contains trimethylbenzene rings.

    1,1’-[Disulfanediylbis(methylene)]bis(4-amino-5-fluoro-2(1H)-pyrimidinone): Contains pyrimidinone rings with amino and fluoro substituents.

Uniqueness: 1,1’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and redox biology.

Eigenschaften

CAS-Nummer

102548-57-2

Molekularformel

C22H18S2

Molekulargewicht

346.5 g/mol

IUPAC-Name

1-[(naphthalen-1-ylmethyldisulfanyl)methyl]naphthalene

InChI

InChI=1S/C22H18S2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI-Schlüssel

FQUKWVNKGCUADQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CSSCC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.